molecular formula C11H12ClN3O B1455663 4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole CAS No. 1338688-23-5

4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole

Cat. No. B1455663
M. Wt: 237.68 g/mol
InChI Key: PKNZDCXFMDFYDG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring and the phenyl ring are likely to be planar due to the sp2 hybridization of their atoms. The chloromethyl and methoxymethyl groups are likely to be in a tetrahedral configuration due to the sp3 hybridization of their carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chloromethyl group could undergo nucleophilic substitution reactions, while the methoxymethyl group could participate in ether cleavage reactions under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity towards different chemical reagents .

Scientific Research Applications

Synthesis and Chemical Transformations

The triazole compound is an integral part of synthetic chemistry, serving as a precursor or intermediate in the synthesis of a wide range of compounds. For example, the synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles, including derivatives that can be functionalized into 4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole, have been detailed. This process allows for the creation of compounds with potential applications in medicinal chemistry and material science due to their modifiable structure and reactivity towards various quenching agents, leading to high yields of the corresponding 5-substituted 1,2,3-triazole (Iddon & Nicholas, 1996).

Molecular Interactions and Structural Analysis

The compound's derivatives, particularly those substituted on the triazole ring, have been studied for their molecular interactions, such as π-hole tetrel bonding. These interactions are significant in the formation of self-assembled dimers and influence the compound's electronic properties. Such studies are crucial for understanding the compound's role in designing novel materials with specific electronic or structural characteristics (Ahmed et al., 2020).

Pharmaceutical Research and Drug Development

In the context of pharmaceutical research, the triazole ring, integral to compounds like 4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole, is a key scaffold in the development of novel therapeutic agents. Research has demonstrated the utility of triazole derivatives as inhibitors targeting various biological pathways, including those with potential anticancer properties. For instance, the synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties have shown significant cytotoxic activities against a panel of human cancer cell lines. These findings underscore the potential of triazole derivatives in the design of new anticancer drugs (Liu et al., 2017).

Material Science and Corrosion Inhibition

Moreover, triazole derivatives have applications in material science, particularly in corrosion inhibition. The structural features of the triazole ring contribute to its effectiveness as a corrosion inhibitor, protecting metals from corrosive environments. This application is critical in extending the lifespan of metal components in various industrial applications (Bentiss et al., 2009).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for specific safety information. If the compound is similar to chloromethyl methyl ether, it should be handled with care as it might form unstable peroxides when exposed to oxygen or air .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its reactivity in various chemical reactions, its potential uses in the synthesis of other compounds, or its biological activity if relevant .

properties

IUPAC Name

4-(chloromethyl)-5-(methoxymethyl)-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-16-8-11-10(7-12)13-14-15(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZDCXFMDFYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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